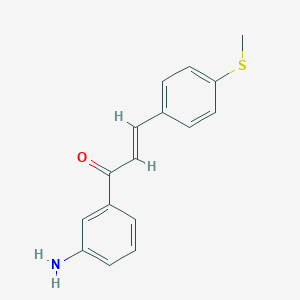
3/'-Amino-4-(methylthio)chalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3/'-Amino-4-(methylthio)chalcone is a useful research compound. Its molecular formula is C16H15NOS and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research indicates that chalcone derivatives, including 3'-amino-4-(methylthio)chalcone, exhibit significant anticancer properties. Various studies have demonstrated their effectiveness against different cancer cell lines.
- Mechanism of Action : The anticancer activity of chalcones is often attributed to their ability to inhibit key signaling pathways involved in cancer progression, such as NF-κB and STAT3. These pathways are crucial for cell proliferation and survival in various types of cancer .
-
Case Studies :
- A study evaluated the cytotoxic effects of several aminochalcones, including 3'-amino-4-(methylthio)chalcone, against human colon cancer cell lines (HT-29, LS180). The compound displayed an IC50 value of approximately 1.43–1.98 µg/mL, indicating potent antiproliferative effects .
- Another investigation highlighted the structure-activity relationship (SAR) of chalcones, suggesting that modifications to the amino group significantly enhance their cytotoxicity against melanoma cells .
Antimicrobial Properties
Chalcones have been recognized for their antimicrobial activities against a range of pathogens.
- Antibacterial Activity : 3'-Amino-4-(methylthio)chalcone has shown promising results against Gram-positive and Gram-negative bacteria. Studies report that chalcones can inhibit the growth of Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.0625 mg/mL .
- Antifungal Activity : The compound has also displayed antifungal properties against species such as Candida albicans and Trichophyton mentagrophytes. The presence of specific substituents on the chalcone structure can enhance this activity significantly .
Anti-inflammatory Effects
Chalcones are noted for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.
- Mechanistic Insights : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This inhibition can reduce inflammation in conditions like arthritis and other chronic inflammatory diseases .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, 3'-amino-4-(methylthio)chalcone has potential applications in other therapeutic areas:
- Antidiabetic Effects : Some studies suggest that chalcones may improve insulin sensitivity and glucose metabolism, making them candidates for diabetes management .
- Neuroprotective Effects : Research indicates that certain chalcone derivatives can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases like Alzheimer's .
Data Summary Table
特性
CAS番号 |
121646-08-0 |
|---|---|
分子式 |
C16H15NOS |
分子量 |
269.4 g/mol |
IUPAC名 |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
InChIキー |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
異性体SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
正規SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















